molecular formula C18H18ClMnN2O4 B1671782 Ethylbisiminomethylguaiacol manganese chloride CAS No. 81065-76-1

Ethylbisiminomethylguaiacol manganese chloride

Cat. No. B1671782
CAS RN: 81065-76-1
M. Wt: 416.7 g/mol
InChI Key: YUZJJFWCXJDFOQ-GAMUHHASSA-K
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Description

Ethylbisiminomethylguaiacol manganese chloride, also known under the trade name EUK-134, is a dark brown artificial molecule with high antioxidant power . It is used in cosmetics as an active ingredient that mimics the action of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .


Synthesis Analysis

The synthesis of Ethylbisiminomethylguaiacol manganese chloride involves several component compounds including N,N’-bis(2-hydroxy-3-Methoxy-benzylidene)ethylenediaMine, Manganese, and Hydrochloric Acid .


Molecular Structure Analysis

The molecular formula of Ethylbisiminomethylguaiacol manganese chloride is C18H18ClMnN2O4 . The InChI representation of the molecule is InChI=1S/C18H20N2O4.ClH.Mn/c1-23-15-7-3-5-13 (17 (15)21)11-19-9-10-20-12-14-6-4-8-16 (24-2)18 (14)22;;/h3-8,11-12,21-22H,9-10H2,1-2H3;1H;/q;;+3/p-3 .


Chemical Reactions Analysis

While specific chemical reactions involving Ethylbisiminomethylguaiacol manganese chloride are not detailed in the search results, it’s known that this compound can mimic the activity of antioxidant enzymes, suggesting it may participate in redox reactions .


Physical And Chemical Properties Analysis

Ethylbisiminomethylguaiacol manganese chloride is a solid that is soluble in water . It is stable but can be easily oxidized .

Scientific Research Applications

Antioxidant and DNA Protection

  • Ethylbisiminomethylguaiacol manganese chloride, as a manganese(III) complex, has shown properties akin to superoxide dismutase and catalase mimetics. These complexes can protect against free radical-related diseases in animals. However, they can also act as potent prooxidants, potentially damaging free DNA. When co-administered with antioxidants like glutathione or alpha-lipoic acid, these prooxidant activities are dramatically reduced, highlighting their potential in therapeutic applications related to oxidative stress and DNA protection (Fucassi et al., 2007).

Catalytic and Chemical Applications

  • Manganese(II) complexes, which can include ethylbisiminomethylguaiacol manganese chloride, have been studied for their catalytic activity, especially in ethene polymerization. These studies have identified specific manganese(II) complexes that show high activity in this process, suggesting potential applications in industrial polymer synthesis (Yliheikkilä et al., 2007).
  • Manganese-catalyzed borylation of unactivated alkyl chlorides has been demonstrated, showcasing a method to access primary, secondary, and tertiary boronic esters from parent chlorides. This suggests applications in chemical synthesis and materials science (Atack & Cook, 2016).

Neuroprotective Effects

  • In studies exploring neuroprotective effects, manganese chloride (a component of ethylbisiminomethylguaiacol manganese chloride) has shown potential in protecting cerebral cortex against neurotoxicity. This is significant in understanding manganese's role in neurological health and potentially developing treatments for manganese-induced neurotoxicity (Chtourou et al., 2010).

Photonic Applications

  • Manganese-doped zinc sulfide, which can be facilitated by compounds like ethylbisiminomethylguaiacol manganese chloride, has been developed for use in photonic applications. The process involves the creation of nanocrystalline and quantum-confined particles, showcasing the potential use of manganese complexes in advanced material science and engineering (Gallagher et al., 1995).

Future Directions

The latest tendencies of cosmetics are based on advanced research into how to interfere with skin cell aging . Research includes the use of biotechnology-derived ingredients and the analysis of their effects on the biology of the cells, in terms of gene regulation, protein expression, and enzymatic activity measures . Ethylbisiminomethylguaiacol manganese chloride, with its antioxidant properties and ability to mimic the activity of key enzymes, fits into this trend .

properties

IUPAC Name

manganese(3+);2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4.ClH.Mn/c1-23-15-7-3-5-13(17(15)21)11-19-9-10-20-12-14-6-4-8-16(24-2)18(14)22;;/h3-8,11-12,21-22H,9-10H2,1-2H3;1H;/q;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZJJFWCXJDFOQ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[O-])C=NCCN=CC2=C(C(=CC=C2)OC)[O-].[Cl-].[Mn+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClMnN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801021732
Record name Chloro[bis(3,3′-di-methoxysalicylic)ethylenediamine] manganese
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylbisiminomethylguaiacol manganese chloride

CAS RN

81065-76-1
Record name Ethylbisiminomethylguaiacol manganese chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081065761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloro[bis(3,3′-di-methoxysalicylic)ethylenediamine] manganese
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYLBISIMINOMETHYLGUAIACOL MANGANESE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM5YJ88LTU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
WMC Awata, JV Alves, RM Costa… - Biomedicine & …, 2023 - Elsevier
… dismutase 2 (SOD2)mimetic], carbonyl cyanide m-chlorophenyl hydrazine (CCCP, 10 -3 mmol/L, mitochondrial uncoupler), ethylbisiminomethylguaiacol manganese chloride (EUK-134, …
Number of citations: 5 www.sciencedirect.com
E Dupont, C Leveille, J Gomez… - Journal of Cosmetic …, 2012 - Wiley Online Library
Background Skin redness is a common cosmetic concern affecting predominantly fair‐skin individuals and often leading to rosacea. On the basis of the current scientific knowledge of …
Number of citations: 12 onlinelibrary.wiley.com
C Zappelli, A Barbulova, F Apone, G Colucci - Cosmetics, 2016 - mdpi.com
… This was the case of the biomimetic peptide ethylbisiminomethylguaiacol manganese chloride (EUK-134™), characterized as a natural effector in skin physiology regulation [10]. When …
Number of citations: 56 www.mdpi.com
RM Kasim, MR Nordin - Proceeding of The Seminar On Science & Its …, 2006 - core.ac.uk
… vltis vinifera (grape) seed extract ethylbisiminomethylguaiacol manganese chloride cholesterol,phospholipids maltodextrin,ascorbyl toco.pheryl maleate cyclodextrin, sodium …
Number of citations: 1 core.ac.uk
R Meys - Practical Introduction to Laser Dermatology, 2020 - Springer
… One such compound is EUK-134 (ethylbisiminomethylguaiacol manganese chloride). This is a synthetic porphyrin-manganese superoxide dismutase and catalase that prolongs the …
Number of citations: 2 link.springer.com
H Baharara, S Rahsepar, SA Emami… - Phytotherapy …, 2023 - Wiley Online Library
… hyaluronate (NeovidermW); Vitis vinifera (IxodermW); Selectiose with thermal water of Avène (Trixera+W); Polysiphonia atlantica plus ethylbisiminomethylguaiacol manganese chloride (…
Number of citations: 3 onlinelibrary.wiley.com
E Dupont, C Léveillé, J Gomez, E Loing, D Bilodeau - academia.edu
The quest for a whiter shade of pale dates back to ancient civilizations, when a pale complexion was associated with aristocratic lineage. During the Tang dynasty (618-907), Chinese …
Number of citations: 1 www.academia.edu
E Santamaria, U Åkerström… - … Journal of Cosmetic …, 2023 - Wiley Online Library
Background There are trillions of live bacteria, of around 1000 different species, living in human skin which are considered essential for the balance and barrier function of the skin. The …
Number of citations: 1 onlinelibrary.wiley.com
L Fennessy - questpretty.com
The Extraordinary skincare has been scorching scorching scorching as a result of it dropped into {{the marketplace}} in 2016. Its accessible pricing, unisex/scientific branding and (…
Number of citations: 0 questpretty.com
E Dupont, J Gomez, C Léveillé, D Bilodeau - Cosmetics & Toiletries, 2010 - academia.edu
As the mechanisms of skin aging become better understood, their complexity commands a different approach for antiaging benefits—ie, integrating multiple complementary actives into …
Number of citations: 20 www.academia.edu

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